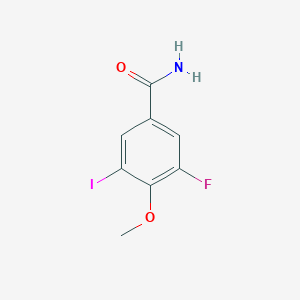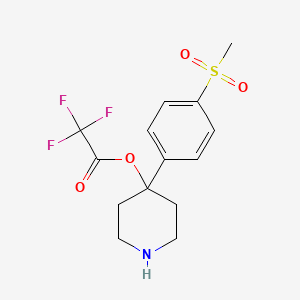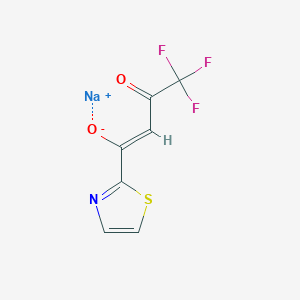
3-Fluoro-4-iodo-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-iodo-2-methoxybenzoic acid: is an aromatic carboxylic acid derivative characterized by the presence of fluorine, iodine, and methoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of the iodine atom through electrophilic aromatic substitution.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution.
Fluorination: Introduction of the fluorine atom through nucleophilic aromatic substitution.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of the fluorine atom.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Major Products:
Esters: Formed from esterification reactions.
Alcohols: Formed from reduction reactions.
Carboxylates: Formed from oxidation reactions.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique substituents.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the effects of halogenated aromatic compounds on biological systems.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-iodo-2-methoxybenzoic acid depends on its application. In medicinal chemistry, it may interact with biological targets through:
Hydrogen Bonding: Interaction with enzymes or receptors.
Electrophilic and Nucleophilic Interactions: Reactivity due to the presence of halogen atoms.
Aromatic Interactions: π-π stacking interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-methoxybenzoic acid
- 4-Iodo-2-methoxybenzoic acid
- 2-Fluoro-4-iodobenzoic acid
Comparison:
- 3-Fluoro-4-iodo-2-methoxybenzoic acid is unique due to the simultaneous presence of fluorine, iodine, and methoxy groups, which can influence its reactivity and interactions.
- 3-Fluoro-4-methoxybenzoic acid lacks the iodine atom, which may reduce its reactivity in certain substitution reactions.
- 4-Iodo-2-methoxybenzoic acid lacks the fluorine atom, affecting its nucleophilic substitution potential.
- 2-Fluoro-4-iodobenzoic acid lacks the methoxy group, which may influence its solubility and interactions.
Propriétés
Formule moléculaire |
C8H6FIO3 |
|---|---|
Poids moléculaire |
296.03 g/mol |
Nom IUPAC |
3-fluoro-4-iodo-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6FIO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3H,1H3,(H,11,12) |
Clé InChI |
NIFMHHUMQUYLNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12856285.png)


![[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt](/img/structure/B12856305.png)




![Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate](/img/structure/B12856335.png)

![Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B12856343.png)
![2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12856359.png)


